Hexabromoiridate(IV) de potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

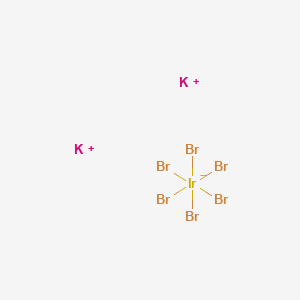

Potassium hexabromoiridate(IV) is a coordination compound with the chemical formula K₂[IrBr₆]. It belongs to a class of compounds known as hexahalometallates, where a central metal ion is surrounded by six halide ions. In this case, iridium is in the +4 oxidation state and is coordinated by six bromide ions. This compound is of interest due to its unique structural and chemical properties, making it valuable in various scientific research applications.

Applications De Recherche Scientifique

Potassium hexabromoiridate(IV) has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic and inorganic reactions due to its ability to facilitate electron transfer processes.

Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials, including coordination polymers and metal-organic frameworks.

Analytical Chemistry: It serves as a reagent in analytical techniques for the detection and quantification of various substances.

Electrochemistry: The compound is studied for its electrochemical properties, which are valuable in the development of sensors and energy storage devices.

Mécanisme D'action

Mode of Action

It is known that the compound can undergo thermal decomposition in an inert atmosphere .

Pharmacokinetics

As an inorganic compound, its bioavailability may be influenced by factors such as solubility and stability .

Result of Action

It has been observed that the compound undergoes thermal decomposition, resulting in the formation of potassium bromide and metallic iridium .

Action Environment

The action, efficacy, and stability of potassium hexabromoiridate(IV) can be influenced by various environmental factors. For instance, the compound’s thermal decomposition is observed in an inert atmosphere .

Analyse Biochimique

Biochemical Properties

Potassium hexabromoiridate(IV) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its coordination chemistry, where it can form complexes with biomolecules that have available coordination sites. These interactions can influence the activity of enzymes by either inhibiting or activating them, depending on the nature of the binding. For instance, potassium hexabromoiridate(IV) can interact with metalloproteins, which contain metal ions as cofactors, potentially altering their catalytic activity .

Cellular Effects

Potassium hexabromoiridate(IV) affects various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with cellular proteins can lead to changes in the activity of these proteins, thereby impacting cellular processes. For example, potassium hexabromoiridate(IV) may alter the phosphorylation status of proteins involved in signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of action of potassium hexabromoiridate(IV) involves its ability to bind to biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. The compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium hexabromoiridate(IV) can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, potassium hexabromoiridate(IV) may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of potassium hexabromoiridate(IV) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

Potassium hexabromoiridate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that play a role in these processes. The compound can affect metabolic flux and metabolite levels by altering the activity of key enzymes. For example, potassium hexabromoiridate(IV) may inhibit or activate enzymes involved in the metabolism of carbohydrates, lipids, or proteins, leading to changes in the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, potassium hexabromoiridate(IV) is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, potassium hexabromoiridate(IV) may be transported into specific cellular compartments where it can interact with target biomolecules .

Subcellular Localization

The subcellular localization of potassium hexabromoiridate(IV) is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, potassium hexabromoiridate(IV) may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hexabromoiridate(IV) can be synthesized through a reaction involving potassium hexachloroiridate(IV) and potassium bromide in the presence of hydrobromic acid. The process involves the following steps :

- Dissolve potassium hexachloroiridate(IV) (K₂[IrCl₆]) in distilled water.

- Add potassium bromide (KBr) to the solution.

- Heat the mixture until the color changes from dark red to light green, indicating the formation of the desired product.

- Evaporate the solution to a minimum volume and add concentrated hydrobromic acid (HBr).

- Allow the solution to cool, leading to the precipitation of lilac crystals of potassium hexabromoiridate(IV).

- Filter and wash the crystals with cold potassium bromide solution, alcohol, and pentane, then dry in air.

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production would require optimization for larger-scale operations. This could involve continuous flow reactors and automated crystallization processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Potassium hexabromoiridate(IV) undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: The iridium center can participate in redox reactions, where it can be reduced to lower oxidation states or oxidized to higher ones.

Substitution Reactions: The bromide ligands can be substituted by other halides or ligands under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as chlorine or bromine can oxidize the iridium center.

Reduction: Reducing agents like hydrogen gas or sodium borohydride can reduce the iridium center.

Substitution: Halide exchange reactions can be carried out using other halide salts in aqueous or non-aqueous media.

Major Products:

Oxidation: Higher oxidation state complexes of iridium.

Reduction: Lower oxidation state complexes of iridium.

Substitution: Hexahalometallates with different halides, such as potassium hexachloroiridate(IV).

Comparaison Avec Des Composés Similaires

Potassium hexabromoiridate(IV) can be compared with other hexahalometallates, such as:

Potassium hexachloroiridate(IV) (K₂[IrCl₆]): Similar structure but with chloride ligands instead of bromide.

Potassium hexabromoplatinate(IV) (K₂[PtBr₆]): Similar structure with platinum as the central metal ion.

Potassium hexachloroplatinate(IV) (K₂[PtCl₆]): Similar structure with platinum and chloride ligands.

Uniqueness: Potassium hexabromoiridate(IV) is unique due to the specific properties imparted by the bromide ligands and the iridium center. These properties include distinct electronic, structural, and reactivity characteristics that differentiate it from other hexahalometallates.

Activité Biologique

Potassium hexabromoiridate(IV), also known as dipotassium hexabromoiridate, is a compound with the molecular formula K2IrBr6 and a CAS number of 19121-78-9. This compound has garnered interest in various fields, particularly in biological and medicinal chemistry due to its unique properties and potential applications. This article explores the biological activity of potassium hexabromoiridate(IV), focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : K2IrBr6

- Molecular Weight : 749.86 g/mol

- Appearance : Black crystalline solid

- Purity : ≥99.9% (metals basis) .

Mechanisms of Biological Activity

Potassium hexabromoiridate(IV) exhibits several biological activities that can be attributed to its unique chemical structure. The iridium center plays a crucial role in its reactivity and interaction with biological molecules.

1. Antimicrobial Activity

Research indicates that potassium hexabromoiridate(IV) possesses antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

2. Anticancer Properties

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. In vitro studies have reported that potassium hexabromoiridate(IV) can inhibit the proliferation of several cancer cell lines by inducing oxidative stress and promoting cell cycle arrest.

3. Enzyme Inhibition

Potassium hexabromoiridate(IV) has been studied for its ability to inhibit specific enzymes involved in critical metabolic pathways. This inhibition can lead to altered cellular metabolism, which might be beneficial in targeting diseases characterized by dysregulated enzyme activity.

Case Studies

Research Findings

Recent research has focused on the synthesis and characterization of potassium hexabromoiridate(IV), exploring its potential as a therapeutic agent:

- Synthesis : The compound is synthesized through a reaction involving iridium salts and bromine sources, yielding high-purity products suitable for biological studies .

- Biological Testing : Various assays have been conducted to assess its cytotoxicity, antimicrobial efficacy, and enzyme inhibition capabilities. Results indicate significant biological activity at varying concentrations, with specific attention to dosage-dependent effects.

Propriétés

IUPAC Name |

dipotassium;hexabromoiridium(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.Ir.2K/h6*1H;;;/q;;;;;;+4;2*+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDYABYRTHADQA-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[K+].[K+].Br[Ir-2](Br)(Br)(Br)(Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6IrK2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.